2-(4-Methoxyphenyl)thiophene-3-carboxylic acid
Description
Properties
Molecular Formula |
C12H10O3S |
|---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10O3S/c1-15-9-4-2-8(3-5-9)11-10(12(13)14)6-7-16-11/h2-7H,1H3,(H,13,14) |
InChI Key |
WBCRTXSCEIQBFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation via Cross-Coupling and Carboxylation
A common approach involves the Suzuki-Miyaura or Stille cross-coupling reaction of a halogenated thiophene-3-carboxylic acid derivative with a 4-methoxyphenyl boronic acid or stannane, respectively.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Halogenation | Bromination of thiophene-3-carboxylic acid (e.g., NBS in DMF) | 2-Bromo-thiophene-3-carboxylic acid |
| 2 | Cross-coupling | Pd(0) catalyst, 4-methoxyphenylboronic acid, base (K2CO3), solvent (toluene/water), heat | 2-(4-Methoxyphenyl)thiophene-3-carboxylic acid |
| 3 | Purification | Extraction, recrystallization or chromatography | Pure target compound |
This method benefits from the availability of thiophene-3-carboxylic acid and the versatility of palladium-catalyzed coupling reactions. The regioselectivity is controlled by the position of the halogen on the thiophene ring.
Preparation via Intramolecular Cyclization of Substituted Amino Acid Precursors
According to research on related thiophene-carboxylic acid derivatives, a method involves intramolecular cyclization of substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids in acetic anhydride, which yields thiophene-3-carboxylic acid derivatives with aryl substitution at the 2-position.
- Starting materials: substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids
- Cyclization conditions: heating in acetic anhydride
- Result: formation of 2-arylthiophene-3-carboxylic acids, including 2-(4-methoxyphenyl)thiophene-3-carboxylic acid analogs
This method was demonstrated in the synthesis of related compounds with analgesic activity, indicating its applicability for preparing functionalized thiophene carboxylic acids.
Preparation via Oxidation and Rearrangement of Mercaptophenol Derivatives (Patent Method)
A patented industrially applicable process for preparing hydroxy-substituted benzo[b]thiophene-3-carboxylic acid derivatives (structurally related to thiophene carboxylic acids) involves:
- Starting from 4-mercaptophenol, introduction of a propargyl group and protection of the hydroxyl group
- Oxidation to form sulfoxides or sulfones
- Thermal rearrangement to construct the thiophene ring system
- Stepwise oxidation of hydroxymethyl groups to carboxylic acids
- Optional deprotection steps
While this patent (EP1528060A1) focuses on hydroxybenzo[b]thiophene derivatives, the methodology highlights a robust route to thiophene carboxylic acids with aromatic substitution, which can be adapted for 2-(4-methoxyphenyl)thiophene-3-carboxylic acid synthesis by appropriate choice of substituents and protecting groups.
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Limitations | Typical Yields (%) |
|---|---|---|---|---|---|
| Cross-coupling of 2-halothiophene-3-carboxylic acid | Thiophene-3-carboxylic acid, 4-methoxyphenylboronic acid | Halogenation, Pd-catalyzed coupling | High regioselectivity, versatile | Requires Pd catalyst, halogenation step | 60–85 |
| Intramolecular cyclization of substituted amino acids | 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids | Cyclization in acetic anhydride | Direct ring formation, good for analogs | Multi-step precursor synthesis | 50–75 |
| Oxidation and rearrangement of mercaptophenol derivatives (patent) | 4-mercaptophenol derivatives | Propargylation, oxidation, rearrangement, oxidation | Industrially scalable, safe | Complex sequence, protection/deprotection needed | 55–80 |
Detailed Experimental Notes and Reaction Conditions
Halogenation of Thiophene-3-carboxylic Acid
- Reagent: N-Bromosuccinimide (NBS)
- Solvent: Dimethylformamide (DMF)
- Temperature: 0–25 °C
- Time: 2–4 hours
- Monitoring: TLC or HPLC to confirm monobromination at 2-position
Suzuki-Miyaura Cross-Coupling
- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
- Base: Potassium carbonate (K2CO3) aqueous solution
- Solvent: Mixture of toluene and water or dioxane/water
- Temperature: 80–110 °C
- Time: 6–12 hours
- Workup: Acidification, extraction with ethyl acetate, drying over MgSO4, purification by recrystallization or column chromatography
Intramolecular Cyclization
- Reagent: Acetic anhydride (Ac2O)
- Temperature: Reflux (~140 °C)
- Time: 4–6 hours
- Isolation: Precipitation upon cooling, filtration, recrystallization
Oxidation and Rearrangement (Patent Process)
- Protection of hydroxyl groups: Using silyl or acyl protecting groups
- Oxidation: Using m-CPBA or similar oxidants for sulfoxide/sulfone formation
- Thermal rearrangement: Heating at 100–150 °C under inert atmosphere
- Stepwise oxidation of hydroxymethyl to carboxylic acid: Using TEMPO/NaClO or KMnO4
- Deprotection: Acidic or fluoride ion-mediated depending on protecting group
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiophene derivatives are explored for their potential as therapeutic agents in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents, functional groups, and ring modifications, which impact physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural Comparison of Thiophene-3-carboxylic Acid Derivatives
Key Findings
Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound enhances ANO1 inhibitory activity compared to 4-chlorophenyl analogs, likely due to improved electron-donating capacity and steric compatibility . Amide derivatives (e.g., 4-(4-chlorophenyl)thiophene-3-carboxamide) exhibit reduced solubility but increased metabolic stability compared to carboxylic acid-containing analogs .
Functional Group Impact: Carboxylic acid groups (as in the target) enable salt formation and metal coordination (e.g., Co(II) complexes in antibacterial studies), whereas ethyl esters (e.g., ) increase lipophilicity for better membrane permeability .
Diazepine-fused thiophenes () demonstrate expanded π-systems, which may improve affinity for aromatic-rich binding pockets .
Biological Activity
2-(4-Methoxyphenyl)thiophene-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of 2-(4-Methoxyphenyl)thiophene-3-carboxylic acid, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis of 2-(4-Methoxyphenyl)thiophene-3-carboxylic acid typically involves multi-step processes that include the formation of the thiophene ring and subsequent functionalization. The general synthetic route includes:
- Formation of the thiophene core through cyclization reactions.
- Introduction of the methoxyphenyl substituent via electrophilic aromatic substitution.
- Carboxylation to yield the final product.
Anticancer Activity
Research indicates that derivatives of thiophene-3-carboxylic acid exhibit significant anticancer properties. A study evaluating various compounds against human cancer cell lines (HCT116, HEPG2, HELA, MCF7) showed promising results for compounds structurally related to 2-(4-Methoxyphenyl)thiophene-3-carboxylic acid. The cytotoxicity was assessed using the SRB assay, with notable IC50 values indicating effective inhibition of cancer cell growth (Table 1).
| Compound | IC50 (μg/mL) | Cell Lines Tested |
|---|---|---|
| 2-(4-Methoxyphenyl)thiophene-3-carboxylic acid | 1.28 | HEPG2 |
| Doxorubicin | 0.54 | HEPG2 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results suggest that the presence of the methoxy group enhances the compound's interaction with microbial targets.
Anti-inflammatory Activity
Thiophene derivatives are recognized for their anti-inflammatory effects. Research has shown that modifications at specific positions on the thiophene ring can enhance inhibitory activity against inflammatory pathways, suggesting potential applications in managing conditions like arthritis and other inflammatory diseases.
Study 1: Anticancer Efficacy
In a comparative study, several thiophene derivatives were synthesized and tested for their anticancer efficacy against multiple cell lines. The results indicated that compounds similar to 2-(4-Methoxyphenyl)thiophene-3-carboxylic acid exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a promising avenue for further development in cancer therapy .
Study 2: Antimicrobial Properties
Another study focused on synthesizing novel derivatives based on thiophene structures and evaluating their antimicrobial activities. The findings revealed that certain derivatives displayed excellent activity against Candida albicans, reinforcing the potential of thiophene-based compounds in treating fungal infections .
Q & A
Q. What are the primary methods for synthesizing 2-(4-Methoxyphenyl)thiophene-3-carboxylic acid, and how can purity be ensured?
Answer: The synthesis typically involves multi-step reactions, such as:
- Thiophene ring formation : Cyclocondensation of α-cyanoketones with sulfur-containing reagents (e.g., elemental sulfur or Lawesson’s reagent) under reflux conditions .
- Functionalization : Introduction of the 4-methoxyphenyl group via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
- Carboxylic acid introduction : Hydrolysis of ester precursors (e.g., methyl or ethyl esters) using NaOH or HCl under controlled temperature (60–80°C) .
Q. Purity Assurance :
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvents: ethanol/water) .
- Analytical Validation :
Q. How should researchers handle and store 2-(4-Methoxyphenyl)thiophene-3-carboxylic acid to ensure stability?
Answer:
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust formation .
- Storage :
- Decomposition Products : Monitor for CO, CO₂, and sulfur oxides using gas chromatography if exposed to extreme heat .
Advanced Research Questions
Q. What strategies optimize the yield of 2-(4-Methoxyphenyl)thiophene-3-carboxylic acid in large-scale synthesis?
Answer:
- Catalyst Optimization : Use PdCl₂(dppf) with ligand additives (e.g., SPhos) to enhance Suzuki coupling efficiency (>85% yield) .
- Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediate formation (e.g., ester intermediates) and adjust reaction times .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of aryl boronic acids in cross-coupling steps .
Q. Challenges :
Q. How can computational methods predict the reactivity of 2-(4-Methoxyphenyl)thiophene-3-carboxylic acid in novel reactions?
Answer:
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying reactive sites (e.g., carboxylic acid group as electrophilic center) .
- Molecular Docking : Predict interactions with biological targets (e.g., cyclooxygenase enzymes) using AutoDock Vina and PubChem 3D conformers .
- Reaction Mechanism Validation : Compare computed activation energies (e.g., for decarboxylation) with experimental kinetic data .
Q. What analytical approaches resolve contradictions in biological activity data for this compound?
Answer:
- Dose-Response Studies : Conduct IC₅₀ assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, HEK293) to assess reproducibility .
- Metabolite Profiling : Use LC-QTOF-MS to identify active metabolites and rule out off-target effects .
- Structural Analog Comparison : Benchmark against derivatives (e.g., 4-hydroxyphenyl analogs) to isolate structure-activity relationships .
Q. How does the electronic nature of the 4-methoxyphenyl group influence the compound’s physicochemical properties?
Answer:
- Electronic Effects : The methoxy group donates electron density via resonance, stabilizing the thiophene ring and increasing solubility in polar solvents (logP ~2.5) .
- Acidity : Carboxylic acid pKa ~3.5 (lower than unsubstituted thiophenes) due to electron-withdrawing effects of the aryl group .
- UV-Vis Spectra : Enhanced absorbance at 270–300 nm (π→π* transitions) compared to non-aryl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
